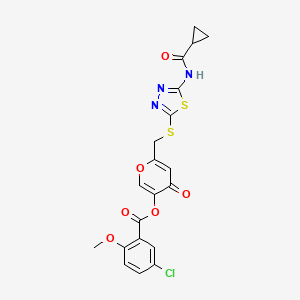
2-(3-Fluorophenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone, commonly known as FPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPE is a piperazine derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of FPE is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). FPE binds to the serotonin transporter protein, preventing the reuptake of serotonin into the presynaptic neuron, leading to an increase in serotonin levels in the synaptic cleft. This increased serotonin availability is thought to contribute to the anxiolytic and antidepressant-like effects of FPE.
Biochemical and Physiological Effects
FPE has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. FPE has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuroplasticity and the survival of neurons. These effects are thought to contribute to the anxiolytic and antidepressant-like effects of FPE.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FPE in lab experiments is its unique pharmacological profile, which makes it a promising candidate for the development of new drugs for the treatment of various disorders. However, the limitations of FPE include its potential toxicity and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for the study of FPE. One potential direction is to further investigate the mechanism of action of FPE and its effects on various neurotransmitters. Another direction is to study the long-term safety and toxicity of FPE. Additionally, the development of new drugs based on FPE could be an important area of research in the future.
Synthesemethoden
The synthesis of FPE involves the reaction of 3-fluoroacetophenone with propargylamine in the presence of sodium hydride, followed by the reaction with piperazine in the presence of acetic anhydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
FPE has been studied extensively for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. FPE has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs for the treatment of these disorders.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-2-6-17-7-9-18(10-8-17)15(19)12-13-4-3-5-14(16)11-13/h1,3-5,11H,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTDCDUQEDSYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)


![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)

![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)
![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)


![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)